6-Cyclopropyl-N-[(2,4-dimethoxyphenyl)methyl]pyrimidine-4-carboxamide
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Overview
Description
6-Cyclopropyl-N-[(2,4-dimethoxyphenyl)methyl]pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a cyclopropyl group, a dimethoxyphenyl moiety, and a pyrimidine carboxamide structure. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-N-[(2,4-dimethoxyphenyl)methyl]pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent, such as diazomethane or a cyclopropyl halide, in the presence of a catalyst.
Attachment of the Dimethoxyphenyl Moiety: The dimethoxyphenyl group can be attached through a nucleophilic substitution reaction, where a suitable dimethoxyphenyl halide reacts with the pyrimidine core in the presence of a base.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an appropriate amine or amide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-N-[(2,4-dimethoxyphenyl)methyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the pyrimidine core, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, or electrophiles in the presence of suitable catalysts or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted pyrimidine derivatives.
Scientific Research Applications
6-Cyclopropyl-N-[(2,4-dimethoxyphenyl)methyl]pyrimidine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: It is used as a tool compound to study biological pathways and molecular targets, such as enzymes and receptors.
Chemical Biology: The compound is employed in chemical biology research to investigate its interactions with biomolecules and its effects on cellular processes.
Industrial Applications: It may be used in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-N-[(2,4-dimethoxyphenyl)methyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit an enzyme involved in a key metabolic pathway, resulting in the modulation of cellular processes and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-Cyclopropyl-N-[(2,4-dimethoxyphenyl)methyl]pyrimidine-2-carboxamide: Similar structure with a different position of the carboxamide group.
6-Cyclopropyl-N-[(2,4-dimethoxyphenyl)methyl]pyrimidine-4-sulfonamide: Similar structure with a sulfonamide group instead of a carboxamide group.
6-Cyclopropyl-N-[(2,4-dimethoxyphenyl)methyl]pyrimidine-4-thioamide: Similar structure with a thioamide group instead of a carboxamide group.
Uniqueness
6-Cyclopropyl-N-[(2,4-dimethoxyphenyl)methyl]pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group, dimethoxyphenyl moiety, and pyrimidine carboxamide structure contributes to its unique reactivity and potential therapeutic applications.
Properties
IUPAC Name |
6-cyclopropyl-N-[(2,4-dimethoxyphenyl)methyl]pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-22-13-6-5-12(16(7-13)23-2)9-18-17(21)15-8-14(11-3-4-11)19-10-20-15/h5-8,10-11H,3-4,9H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOSRRDWZYLBCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)C2=NC=NC(=C2)C3CC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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